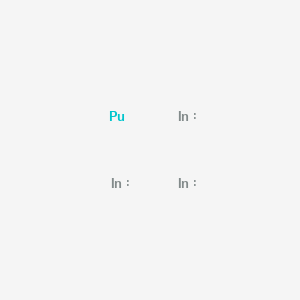
Indium--plutonium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium-plutonium (3/1) is a compound formed by the combination of indium and plutonium in a 3:1 ratio Indium is a metal known for its low melting point, malleability, and ductility, while plutonium is a radioactive metal with significant applications in nuclear energy
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indium-plutonium (3/1) involves the reaction of indium and plutonium under controlled conditions. One common method is the direct combination of indium and plutonium metals in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure complete mixing and formation of the compound.
Industrial Production Methods: Industrial production of indium-plutonium (3/1) involves the use of advanced metallurgical techniques. The metals are melted together in a vacuum or inert atmosphere to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound. This process ensures high purity and uniformity of the final product.
化学反应分析
Types of Reactions: Indium-plutonium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, typically using halogens or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce indium oxide and plutonium oxide, while reduction may yield pure indium and plutonium metals.
科学研究应用
Indium-plutonium (3/1) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for use in targeted cancer therapies due to the radioactive nature of plutonium.
Industry: Utilized in the development of advanced materials and nuclear energy applications.
作用机制
The mechanism of action of indium-plutonium (3/1) involves the interaction of its constituent elements with molecular targets. Plutonium’s radioactive properties enable it to emit radiation, which can be harnessed for various applications. Indium, on the other hand, can form stable complexes with other molecules, enhancing the compound’s overall functionality.
Molecular Targets and Pathways:
Radiation Emission: Plutonium emits alpha particles, which can be used for targeted radiation therapy.
Complex Formation: Indium forms complexes with biological molecules, aiding in the delivery of therapeutic agents.
相似化合物的比较
Indium-plutonium (3/1) can be compared with other similar compounds, such as:
Indium-Gallium (3/1): Similar in terms of indium content but lacks the radioactive properties of plutonium.
Plutonium-Uranium (3/1): Both are radioactive, but uranium has different nuclear properties compared to indium.
Indium-Tin (3/1): Used in electronics, but does not have the same applications in nuclear energy as indium-plutonium (3/1).
Uniqueness: The unique combination of indium and plutonium in a 3:1 ratio provides a compound with both the chemical versatility of indium and the radioactive properties of plutonium, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
12141-97-8 |
|---|---|
分子式 |
In3Pu |
分子量 |
588.52 g/mol |
InChI |
InChI=1S/3In.Pu |
InChI 键 |
ITYMUDQEGHISFG-UHFFFAOYSA-N |
规范 SMILES |
[In].[In].[In].[Pu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


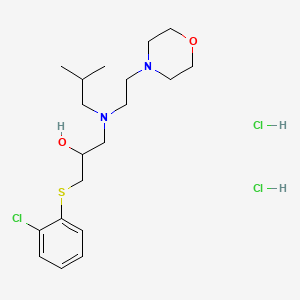
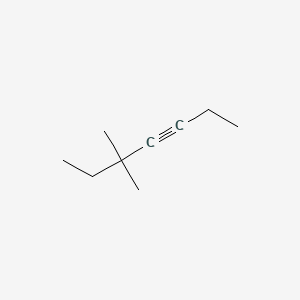
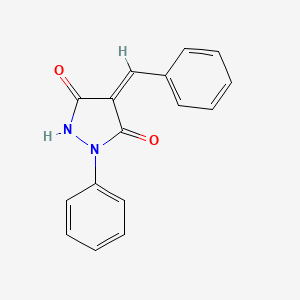
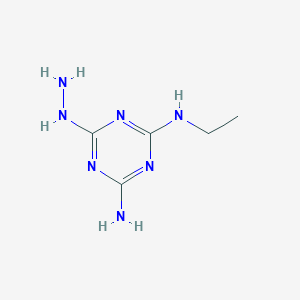
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)
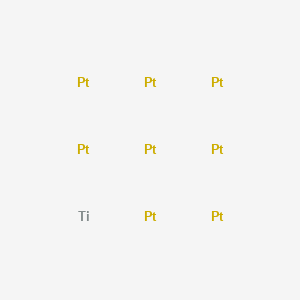


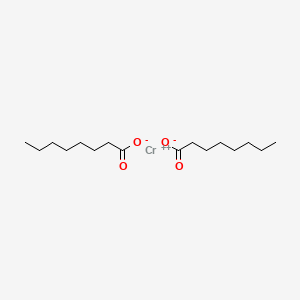
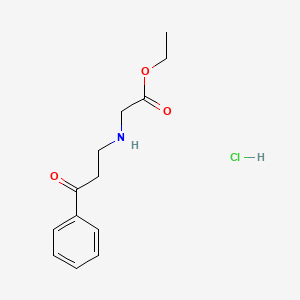
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
